N-(Biotin)-N-bis(PEG1-alcohol)

Description

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Biotin)-N-bis(PEG1-alcohol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Biotin)-N-bis(PEG1-alcohol), a specialized branched linker molecule, is a valuable tool in modern biochemical and pharmaceutical research. This compound integrates a high-affinity biotin (B1667282) moiety with a branched structure containing two terminal hydroxyl groups, each extended by a single ethylene (B1197577) glycol (PEG1) unit.[1][2] This unique architecture provides a foundation for further chemical modification, making it a versatile building block in the development of complex bioconjugates, particularly in the fields of targeted protein degradation (e.g., Proteolysis Targeting Chimeras or PROTACs) and antibody-drug conjugates (ADCs).[3][4] The biotin group allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling applications in affinity chromatography, immunoassays, and targeted delivery.[5] The hydrophilic PEG spacers enhance solubility and can reduce non-specific binding of the final conjugate.[5] This guide provides a comprehensive overview of the structure, properties, and potential applications of N-(Biotin)-N-bis(PEG1-alcohol).

Core Structure and Properties

N-(Biotin)-N-bis(PEG1-alcohol) is characterized by a central nitrogen atom to which a biotinyl pentanamide (B147674) group and two 2-(2-hydroxyethoxy)ethyl arms are attached.[1][6] This branched structure offers two primary alcohol functionalities for subsequent chemical derivatization.

Physicochemical Data

A summary of the key quantitative data for N-(Biotin)-N-bis(PEG1-alcohol) is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2100306-75-8 | [6] |

| Molecular Formula | C18H33N3O6S | [6] |

| Molecular Weight | 419.54 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >95% or >98% | [1][6] |

| Solubility | Soluble in DMSO and other organic solvents | [3] |

| Storage Conditions | -20°C | [6] |

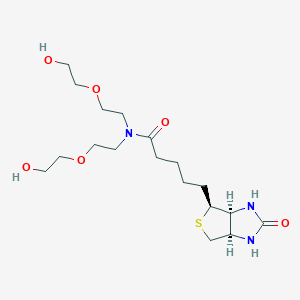

Chemical Structure Diagram

The chemical structure of N-(Biotin)-N-bis(PEG1-alcohol) is depicted below.

Caption: Structure of N-(Biotin)-N-bis(PEG1-alcohol).

Synthesis

The synthesis of N-(Biotin)-N-bis(PEG1-alcohol) generally involves the acylation of a bis(PEG1-alcohol) amine with an activated form of biotin.[3] A generalized synthetic scheme is as follows:

-

Activation of Biotin: The carboxylic acid of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, for example, an N-hydroxysuccinimide (NHS) ester.

-

Coupling Reaction: The activated biotin is then reacted with bis(2-(2-aminoethoxy)ethoxy)amine in an appropriate organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

-

Purification: The final product is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel to yield the pure N-(Biotin)-N-bis(PEG1-alcohol).

Experimental Protocols and Applications

The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are key to its utility, serving as points for further chemical modification. Below are representative protocols for its application.

Protocol 1: Functionalization of Hydroxyl Groups for Bioconjugation

The primary alcohol groups can be activated for reaction with nucleophiles on biomolecules. A common strategy is to convert them into a more reactive functional group, such as a p-toluenesulfonate (tosylate) or a carboxylic acid.

Materials:

-

N-(Biotin)-N-bis(PEG1-alcohol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine (B92270) or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Sodium azide (B81097) (for subsequent conversion to amine) or other nucleophiles

-

Appropriate buffers and solvents for purification

Methodology:

-

Tosylation: Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add an excess of triethylamine or pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tosylated intermediate by column chromatography. The tosylated product is now activated for nucleophilic substitution with amines, thiols, or azides.

Application in Targeted Protein Degradation (PROTACs)

As a PROTAC linker, N-(Biotin)-N-bis(PEG1-alcohol) can be elaborated to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The biotin moiety itself can serve as a versatile handle for binding to streptavidin-fused proteins or as a point of attachment for one of the ligands.

The workflow for utilizing this linker in PROTAC development is illustrated below.

References

- 1. N-[2-(2-Hydroxyethoxy)ethyl]-biotinamide 95% | CAS: 717119-80-7 | AChemBlock [achemblock.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 6. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]

N-(Biotin)-N-bis(PEG1-alcohol) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physical properties, applications, and experimental considerations for the effective use of N-(Biotin)-N-bis(PEG1-alcohol) in research and development.

Core Molecular Information

N-(Biotin)-N-bis(PEG1-alcohol) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a central biotin (B1667282) moiety and two terminal primary alcohol functional groups. This structure allows for the biotinylation of molecules and surfaces, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The PEG arms enhance solubility and provide a flexible spacer, which is advantageous in various bioconjugation applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Physicochemical and Molecular Data

A summary of the key quantitative data for N-(Biotin)-N-bis(PEG1-alcohol) is presented in the table below for easy reference.

| Property | Value | Citations |

| Chemical Formula | C18H33N3O6S | [1][2][3][4] |

| Molecular Weight | 419.5 g/mol (also cited as 419.54 g/mol ) | [1][2][3] |

| CAS Number | 2100306-75-8 | [2][3][4] |

| Appearance | White to off-white solid | |

| Purity | >96% (typically ~98%) | [2][4] |

| Solubility | Soluble in DMSO and other organic solvents such as DMF. | [3][5] |

| Storage Conditions | -20°C, desiccated. | [4] |

Applications in Research and Drug Development

The unique structure of N-(Biotin)-N-bis(PEG1-alcohol) makes it a versatile tool in several research areas:

-

Bioconjugation and Labeling : The biotin group allows for the specific labeling of proteins and other biomolecules.[3] The strong interaction with streptavidin or avidin can be used for detection, purification, and immobilization of the conjugated molecule.

-

PROTAC Development : This molecule can serve as a linker in the synthesis of PROTACs.[3][6] The biotin can be used to bind to a target protein (often through a streptavidin bridge), while the alcohol groups can be functionalized to attach a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Drug Delivery and Antibody-Drug Conjugates (ADCs) : The PEG linker can improve the pharmacokinetic properties of conjugated drugs.[1][3] The terminal alcohol groups provide points of attachment for therapeutic agents or targeting moieties.

Experimental Protocols

The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are not directly reactive with common functional groups on proteins, such as primary amines. Therefore, a two-stage process is required for conjugation: activation of the hydroxyl groups, followed by reaction with the target molecule. The following protocol is adapted from a method for a similar hydroxyl-terminated PEG linker and details the conversion of the alcohol groups to N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines.[7]

Stage 1: Activation of Terminal Hydroxyl Groups to NHS Esters

Materials:

-

N-(Biotin)-N-bis(PEG1-alcohol)

-

N,N'-Disuccinimidyl carbonate (DSC) or 4-Nitrophenyl chloroformate

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Reaction vessel

-

Stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Preparation : Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture contamination.

-

Dissolution : Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM or DMF.

-

Activation :

-

Add a 2.5-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) to the solution.

-

Add a 2.5-fold molar excess of a non-nucleophilic base such as triethylamine (TEA) or pyridine.

-

-

Reaction : Stir the reaction mixture at room temperature overnight under an inert atmosphere.[7]

-

Purification :

-

Concentrate the reaction mixture using a rotary evaporator.

-

Precipitate the activated product by adding the concentrated solution to cold diethyl ether.[7]

-

Collect the precipitate by filtration and dry under vacuum.

-

Store the activated PEG-NHS ester at -20°C under desiccation until use. It is recommended to prepare this fresh before the conjugation step.[7]

-

Stage 2: Conjugation of Activated PEG-NHS to a Protein

Materials:

-

Activated N-(Biotin)-N-bis(PEG1-NHS ester)

-

Target protein with accessible primary amines

-

Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline - PBS)[7]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Protein Preparation : Dissolve the target protein in the amine-free buffer at a concentration of 1-10 mg/mL.[7]

-

Conjugation Reaction :

-

Dissolve the freshly prepared activated PEG-NHS ester in an amine-free buffer.

-

Add the activated PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point, but this should be optimized for the specific protein.

-

-

Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7]

-

Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted PEG-NHS esters.[7]

-

Purification : Remove the unreacted PEG reagent and by-products by dialysis against an appropriate buffer or by using size-exclusion chromatography.

-

Characterization : Analyze the resulting conjugate to determine the degree of biotinylation.

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key processes involving N-(Biotin)-N-bis(PEG1-alcohol).

Caption: Workflow for the activation and conjugation of N-(Biotin)-N-bis(PEG1-alcohol).

Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.

References

- 1. N-(Biotin)-N-bis(PEG1-alcohol) Datasheet DC Chemicals [dcchemicals.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]

- 4. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]

- 5. N-(Biotin)-N-bis(PEG1-alcohol),2100306-75-8具有生物素和羟基部分的支化PEG连接物_aminooxy biotin分子量-CSDN博客 [blog.csdn.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(Biotin)-N-bis(PEG1-alcohol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(Biotin)-N-bis(PEG1-alcohol), a branched PEG linker increasingly utilized in bioconjugation, proteomics, and the development of novel therapeutic modalities such as PROTACs. This document details the synthetic strategy, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field.

Introduction

N-(Biotin)-N-bis(PEG1-alcohol) is a valuable bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous properties of polyethylene (B3416737) glycol (PEG). The two PEG1-alcohol arms enhance water solubility, reduce steric hindrance, and provide reactive hydroxyl groups for further chemical modification. The central tertiary amine links the biotin moiety to the bifunctional PEG arms.

The synthesis of this compound is conceptually a two-step process: first, the preparation of the core amine, N,N-bis[2-(2-hydroxyethoxy)ethyl]amine, followed by its biotinylation.

Synthesis Pathway Overview

The overall synthesis pathway can be visualized as the convergence of two key intermediates: an activated biotin derivative and a branched PEGylated amine.

Caption: Overall synthesis scheme for N-(Biotin)-N-bis(PEG1-alcohol).

Experimental Protocols

Step 1: Synthesis of N,N-bis[2-(2-hydroxyethoxy)ethyl]amine

The synthesis of the secondary amine precursor can be achieved through the ethoxylation of diethanolamine. This reaction involves the base-catalyzed ring-opening of ethylene oxide.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| Diethanolamine | 105.14 |

| Ethylene Oxide | 44.05 |

| Potassium Hydroxide (B78521) (KOH) | 56.11 |

| Toluene (B28343) | 92.14 |

Procedure:

-

A solution of diethanolamine in toluene is placed in a high-pressure reactor equipped with a stirrer and a temperature controller.

-

A catalytic amount of potassium hydroxide is added to the solution.

-

The reactor is sealed and purged with nitrogen.

-

Ethylene oxide is introduced into the reactor, and the reaction mixture is heated.

-

The reaction is monitored for the consumption of ethylene oxide.

-

Upon completion, the reactor is cooled, and the catalyst is neutralized.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield N,N-bis[2-(2-hydroxyethoxy)ethyl]amine as a viscous liquid.

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (Diethanolamine:Ethylene Oxide) | 1 : 2.2 |

| Catalyst Loading (KOH) | 1-2 mol% |

| Temperature | 120-140 °C |

| Pressure | 2-4 bar |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80% |

Step 2: Synthesis of N-(Biotin)-N-bis(PEG1-alcohol)

This step involves the acylation of the secondary amine, N,N-bis[2-(2-hydroxyethoxy)ethyl]amine, with an activated form of biotin, typically Biotin-N-hydroxysuccinimide (Biotin-NHS) ester.

3.2.1. Preparation of Biotin-NHS Ester

Biotin-NHS can be synthesized via a carbodiimide-mediated coupling reaction between biotin and N-hydroxysuccinimide (NHS).[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| Biotin | 244.31 |

| N-Hydroxysuccinimide (NHS) | 115.09 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 |

| Anhydrous Dimethylformamide (DMF) | 73.09 |

Procedure:

-

Biotin is dissolved in anhydrous DMF.

-

NHS and DCC are added to the biotin solution.

-

The reaction mixture is stirred at room temperature overnight.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate containing the Biotin-NHS ester can be used directly in the next step or purified by recrystallization.

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (Biotin:NHS:DCC) | 1 : 1.1 : 1.1 |

| Reaction Time | 12-18 hours |

| Temperature | Room Temperature |

| Typical Yield | 85-95% |

3.2.2. Reaction of Biotin-NHS with N,N-bis[2-(2-hydroxyethoxy)ethyl]amine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| Biotin-NHS Ester | 341.38 |

| N,N-bis[2-(2-hydroxyethoxy)ethyl]amine | 193.24 |

| Anhydrous Dimethylformamide (DMF) | 73.09 |

| Triethylamine (TEA) | 101.19 |

Procedure:

-

N,N-bis[2-(2-hydroxyethoxy)ethyl]amine is dissolved in anhydrous DMF.

-

Triethylamine is added to the solution to act as a base.

-

A solution of Biotin-NHS ester in anhydrous DMF is added dropwise to the amine solution with stirring.

-

The reaction is allowed to proceed at room temperature for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under high vacuum.

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (Amine:Biotin-NHS:TEA) | 1 : 1.05 : 1.2 |

| Reaction Time | 4-8 hours |

| Temperature | Room Temperature |

| Typical Yield (crude) | >90% |

Purification Protocol

Purification of the final product, N-(Biotin)-N-bis(PEG1-alcohol), is crucial to remove unreacted starting materials, byproducts, and residual solvent. Column chromatography is the recommended method.

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Methanol (B129727) (MeOH)

Procedure:

-

The crude product is dissolved in a minimal amount of dichloromethane.

-

The solution is loaded onto a silica gel column pre-equilibrated with dichloromethane.

-

The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Fractions are collected and analyzed by TLC or LC-MS.

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield N-(Biotin)-N-bis(PEG1-alcohol) as a viscous oil or a white solid.

Typical Elution Profile:

| Mobile Phase (DCM:MeOH) | Eluted Components |

| 100:0 to 98:2 | Unreacted Biotin-NHS and other nonpolar impurities |

| 95:5 to 90:10 | N-(Biotin)-N-bis(PEG1-alcohol) |

| 85:15 onwards | More polar impurities |

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

This guide provides a foundational understanding and practical protocols for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol). Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available analytical instrumentation.

References

An In-depth Technical Guide to N-(Biotin)-N-bis(PEG1-alcohol) (CAS: 2100306-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Biotin)-N-bis(PEG1-alcohol), a versatile heterobifunctional linker molecule. This document details its chemical and physical properties, outlines its applications in bioconjugation and targeted protein degradation, and provides detailed experimental protocols for its use.

Core Properties and Specifications

N-(Biotin)-N-bis(PEG1-alcohol) is a branched linker featuring a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, and two primary alcohol groups available for further chemical modification. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and biocompatibility.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 2100306-75-8 | [1][2] |

| Molecular Formula | C18H33N3O6S | [1] |

| Molecular Weight | 419.54 g/mol | [1] |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% | [3] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | -20°C | [2] |

Structural Information

| Parameter | Value | Reference |

| SMILES | OCCOCCN(CCOCCO)C(=O)CCCC[C@H]1SC[C@H]2NC(=O)N[C@H]12 | [3] |

| InChI Key | NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | [1] |

Applications in Research and Drug Development

The unique structure of N-(Biotin)-N-bis(PEG1-alcohol) makes it a valuable tool in several areas of biochemical and pharmaceutical research.

Bioconjugation and Labeling

The biotin group allows for the specific and high-affinity labeling of proteins and other biomolecules for detection, purification, and immobilization. The terminal alcohol groups can be functionalized to create reactive moieties for covalent attachment to target molecules.

Targeted Protein Degradation (PROTACs)

This molecule is particularly noted for its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6] In this context, the biotin end can be used to attach a ligand for the target protein (often via a streptavidin bridge), while the alcohol ends can be modified to attach a ligand for an E3 ligase.[1] The PEG component of the linker enhances the solubility and optimizes the spatial orientation of the two ligands for efficient ternary complex formation.[1][6]

Drug Delivery and Diagnostics

The enhanced solubility and biocompatibility conferred by the PEG chains make this linker suitable for use in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.[1] In diagnostics, the biotin moiety can be used to develop sensitive assays by leveraging the strong biotin-streptavidin interaction for signal amplification.[1]

Experimental Protocols

The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are not directly reactive with most functional groups on biomolecules under physiological conditions. Therefore, they typically require activation to a more reactive functional group. Below are representative protocols for the functionalization of the alcohol groups and subsequent bioconjugation.

Activation of Hydroxyl Groups: Tosylation

This protocol describes the conversion of the terminal alcohol groups to tosylates, which are good leaving groups for subsequent nucleophilic substitution reactions.

Materials:

-

N-(Biotin)-N-bis(PEG1-alcohol)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round bottom flask

Procedure:

-

Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add triethylamine (2.2 equivalents) and a catalytic amount of DMAP to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

In a separate vial, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM.

-

Add the TsCl solution dropwise to the cooled reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Extract the product with DCM and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Conversion of Tosylate to Azide (B81097)

This protocol outlines the conversion of the activated tosyl groups to azide groups, which can then be used in "click chemistry" reactions or be reduced to amines.

Materials:

-

N-(Biotin)-N-bis(PEG1-tosylate)

-

Dimethylformamide (DMF)

-

Sodium azide (NaN3)

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

Dissolve the N-(Biotin)-N-bis(PEG1-tosylate) in DMF in a round-bottom flask.

-

Add an excess of sodium azide (e.g., 5 equivalents per tosyl group) to the solution.

-

Heat the reaction mixture to 60-80°C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting N-(Biotin)-N-bis(PEG1-azide) can be used in subsequent reactions.

Reduction of Azide to Amine

This protocol describes the reduction of the azide groups to primary amines, which are useful for conjugation to carboxyl groups on biomolecules.

Materials:

-

N-(Biotin)-N-bis(PEG1-azide)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Triphenylphosphine (B44618) (PPh3)

-

Water

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure (Staudinger Reduction):

-

Dissolve the N-(Biotin)-N-bis(PEG1-azide) in THF or methanol.

-

Add triphenylphosphine (1.2 equivalents per azide group) to the solution.

-

Stir the reaction mixture at room temperature. Nitrogen gas evolution should be observed.

-

After the gas evolution ceases (typically a few hours), add water to the reaction mixture to hydrolyze the aza-ylide intermediate.

-

Stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified to remove triphenylphosphine oxide by chromatography or precipitation. The resulting N-(Biotin)-N-bis(PEG1-amine) is ready for conjugation.

Visualizations

Workflow for Functionalization and Bioconjugation

Caption: Workflow for the activation and bioconjugation of N-(Biotin)-N-bis(PEG1-alcohol).

General Mechanism of a PROTAC

Caption: The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Logical Synthesis Workflow for a PROTAC using N-(Biotin)-N-bis(PEG1-alcohol)

References

- 1. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]

- 2. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]

- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-(Biotin)-N-bis(PEG1-alcohol) 2100306-75-8 | MCE [medchemexpress.cn]

- 6. precisepeg.com [precisepeg.com]

physical and chemical properties of N-(Biotin)-N-bis(PEG1-alcohol)

An In-depth Technical Guide on the Physicochemical Properties of N-(Biotin)-N-bis(PEG1-alcohol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biotin (B1667282) to polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in biotechnology and drug development. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin for various applications, including purification, detection, and targeted delivery of biomolecules.[1][2] The molecule N-(Biotin)-N-bis(PEG1-alcohol) represents a novel bifunctional linker, combining the specific targeting moiety of biotin with two short, hydrophilic PEG1 (ethylene glycol) arms terminating in hydroxyl groups.

This guide provides a comprehensive overview of the predicted physicochemical properties of N-(Biotin)-N-bis(PEG1-alcohol), derived from the known characteristics of its constituent components: biotin and ethylene (B1197577) glycol. It also outlines detailed experimental protocols for the synthesis, characterization, and functional validation of this and similar biotinylated compounds.

Molecular Structure and Components

The chemical name N-(Biotin)-N-bis(PEG1-alcohol) describes a precise molecular architecture:

-

Biotin Moiety: The core of the molecule is biotin (Vitamin H, C₁₀H₁₆N₂O₃S), a heterocyclic compound composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring.[3][4] A valeric acid side chain is a key feature, and it is through the carboxyl group of this chain that biotin typically conjugates to other molecules.[3]

-

Linkage: The "N-" prefix suggests that the valeric acid side chain of biotin is connected via an amide bond to a central nitrogen atom.

-

bis(PEG1-alcohol): This indicates two single ethylene glycol (PEG1) units are attached to the central nitrogen. Each PEG1 unit is terminated with a primary alcohol (hydroxyl, -OH) group, providing points for further conjugation or influencing the molecule's solubility.

Physicochemical Properties of Core Components

The properties of N-(Biotin)-N-bis(PEG1-alcohol) can be inferred from its fundamental building blocks.

Biotin

Biotin is a white, crystalline vitamin that is essential for various metabolic processes.[3][5] It is stable under dry conditions but can degrade in highly acidic or basic solutions.[5]

Table 1: Physical and Chemical Properties of D-Biotin

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [3][4] |

| Molecular Weight | 244.31 g/mol | [4] |

| Melting Point | 231-233 °C (decomposes) | [6][7] |

| Appearance | White crystalline powder or fine long needles | [5][7] |

| Solubility in Water | ~22 mg/100 mL at room temperature; soluble in hot water | [6][7] |

| Solubility (Other) | Soluble in DMSO, alcohol, benzene; sparingly in ethanol, ether | [3][7] |

| pKa (Carboxylic Acid) | 4.53 | [6] |

Ethylene Glycol (PEG1)

Also known as ethane-1,2-diol, ethylene glycol is a colorless, odorless, and viscous liquid.[8][9] Its high miscibility with water is a key property leveraged in PEGylation to enhance the solubility of conjugated molecules.[8][10]

Table 2: Physical and Chemical Properties of Ethylene Glycol

| Property | Value | References |

| Molecular Formula | C₂H₆O₂ | [10] |

| Molecular Weight | 62.07 g/mol | [10] |

| Boiling Point | 197-198 °C | [8][11] |

| Freezing Point | -13 °C | [8][9] |

| Density | ~1.11 g/cm³ | [10] |

| Appearance | Clear, colorless, slightly viscous liquid | [8][11] |

| Solubility in Water | Miscible in all proportions | [8][9] |

| Solubility (Other) | Soluble in lower aliphatic alcohols, acetone, acetic acid | [9][12] |

Inferred Properties of N-(Biotin)-N-bis(PEG1-alcohol)

Based on its composite structure, the following properties can be predicted for N-(Biotin)-N-bis(PEG1-alcohol):

-

Molecular Weight: The calculated molecular weight would be approximately 377.48 g/mol (C₁₅H₂₇N₃O₅S).

-

Solubility: The presence of the two hydrophilic PEG1 arms is expected to significantly enhance the water solubility of the compound compared to biotin alone. PEG linkers are known to confer better solubility to biotin conjugates.[1]

-

Stability: The central amide linkage should be stable under physiological conditions. However, it may be susceptible to hydrolysis under extreme pH (highly acidic or basic) conditions.

-

Reactivity: The two terminal primary alcohol groups are available for further chemical modification, such as esterification or oxidation, allowing for the attachment of other molecules of interest.

-

Biological Activity: The biotin moiety is expected to retain its high binding affinity for streptavidin and avidin (B1170675), provided the PEG linkers do not cause significant steric hindrance. The use of a spacer is generally advantageous for improving avidin binding.[1]

Experimental Protocols

The following section details the methodologies for the synthesis, characterization, and functional analysis of N-(Biotin)-N-bis(PEG1-alcohol).

Synthesis and Purification

The synthesis would likely involve the reaction of an activated form of biotin with a custom-synthesized bis(PEG1-alcohol) amine.

Protocol 5.1.1: Synthesis via Amide Coupling

-

Activation of Biotin: Dissolve D-Biotin in an appropriate solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like EDC to activate the carboxylic acid group of biotin, forming a reactive Biotin-NHS ester.[13] Allow the reaction to proceed for several hours at room temperature.

-

Coupling Reaction: In a separate vessel, dissolve the bis(PEG1-alcohol) amine precursor in a suitable buffer (e.g., PBS at pH 7.5-8.0). Add the activated Biotin-NHS ester solution to the amine solution.

-

Reaction and Quenching: Allow the coupling reaction to proceed overnight at 4°C with gentle mixing. Quench any unreacted Biotin-NHS ester by adding a small amount of a primary amine-containing buffer like Tris.

-

Purification: Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] Monitor the elution profile using UV detection and mass spectrometry to identify the fractions containing the desired product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid powder.

Structural Characterization

Protocol 5.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure and assess purity.

-

Procedure:

-

Expected Results: The ¹H NMR spectrum should show characteristic peaks for the biotin ring system, the valeric acid chain, and the ethylene glycol units. 2D spectra will confirm the connectivity between these components.

Protocol 5.2.2: Mass Spectrometry (MS)

-

Objective: To determine the precise molecular weight of the compound.

-

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile/water mixture.[17]

-

Infuse the sample into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[18]

-

-

Expected Results: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of N-(Biotin)-N-bis(PEG1-alcohol), confirming its molecular weight.

Protocol 5.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Procedure:

-

Expected Results: The spectrum should display characteristic absorption bands for the N-H and C=O stretches of the amide bond, the O-H stretch of the terminal alcohols, and C-H stretches from the aliphatic chains.

Functional Validation

Protocol 5.3.1: Streptavidin-Biotin Binding Assay

-

Objective: To confirm that the biotin moiety is active and can bind to streptavidin.

-

Procedure (based on a competitive dye-binding assay): [21][22]

-

Prepare solutions of streptavidin, the biotinylated compound, and a reporter dye like HABA (4'-hydroxyazobenzene-2-carboxylic acid) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

-

In a spectrophotometer cuvette, mix the streptavidin and HABA solutions. The HABA dye binds to streptavidin, producing a characteristic absorbance at 500 nm.

-

Add the N-(Biotin)-N-bis(PEG1-alcohol) solution to the cuvette.

-

Monitor the absorbance at 500 nm. The biotin compound will displace the HABA dye from the streptavidin binding sites, causing a decrease in absorbance.

-

-

Expected Results: A concentration-dependent decrease in absorbance at 500 nm upon addition of the biotinylated compound confirms its binding activity to streptavidin.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis workflow and a potential application of N-(Biotin)-N-bis(PEG1-alcohol).

Caption: A logical workflow for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).

References

- 1. Biotinylation Reagents [sigmaaldrich.com]

- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 3. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]

- 4. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical and physical properties of biotin | PPSX [slideshare.net]

- 6. webqc.org [webqc.org]

- 7. D-Biotin | 58-85-5 [chemicalbook.com]

- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 9. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]

- 10. youtube.com [youtube.com]

- 11. Ethylene glycol | Properties, Uses, & Structure | Britannica [britannica.com]

- 12. Table 4-2, Physical and Chemical Properties of Ethylene Glycola - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. mse.washington.edu [mse.washington.edu]

- 21. Biotin Binding Assay Protocol | Rockland [rockland.com]

- 22. rockland.com [rockland.com]

Solubility Profile of N-(Biotin)-N-bis(PEG1-alcohol) in DMSO and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(Biotin)-N-bis(PEG1-alcohol) in two commonly used laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Due to the critical role of solubility in a wide range of applications, from bioconjugation to drug delivery, a thorough understanding of this property is essential for successful experimental design and execution. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides visual representations of key workflows.

Quantitative Solubility Data

For a comparable compound, Biotin PEG Thiol, a clear solubility of 10 mg/mL has been reported in both water and DMSO[1]. This suggests that N-(Biotin)-N-bis(PEG1-alcohol) is likely to exhibit similar solubility. It is important to note that the synthesis of N-(Biotin)-N-bis(PEG1-alcohol) often involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), further indicating its solubility in these media[2].

| Compound | Solvent | Reported Solubility | Clarity |

| Biotin PEG Thiol (similar compound) | Water | 10 mg/mL | Clear |

| Biotin PEG Thiol (similar compound) | DMSO | 10 mg/mL | Clear |

| N-(Biotin)-N-bis(PEG1-alcohol) | Water | Highly Soluble (qualitative) | - |

| N-(Biotin)-N-bis(PEG1-alcohol) | DMSO | Soluble (inferred from synthesis) | - |

Note: The quantitative data presented is for a closely related compound and should be used as an estimation for N-(Biotin)-N-bis(PEG1-alcohol). Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements of N-(Biotin)-N-bis(PEG1-alcohol), the following established methods for small molecule solubility determination are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: A surplus of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

Methodology:

-

Preparation: Add an excess amount of N-(Biotin)-N-bis(PEG1-alcohol) to a known volume of the test solvent (e.g., DMSO or water) in a sealed, inert container (e.g., a glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator. The time required to reach equilibrium can vary but is typically 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of N-(Biotin)-N-bis(PEG1-alcohol) in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

-

Prepare a standard curve of the compound with known concentrations.

-

Inject the supernatant sample into the HPLC system.

-

Determine the concentration based on the peak area relative to the standard curve.

-

Caption: Shake-Flask Solubility Determination Workflow.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over time, often by light scattering (nephelometry) or UV absorbance after filtration.

Methodology (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(Biotin)-N-bis(PEG1-alcohol) in DMSO.

-

Plate Setup: In a microtiter plate, dispense a small volume of the DMSO stock solution into each well.

-

Dilution and Mixing: Add the aqueous buffer (e.g., phosphate-buffered saline) to each well to achieve the desired final compound concentrations. Mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature for a specified period (e.g., 2 hours).

-

Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is considered the kinetic solubility.

Caption: Kinetic Solubility Determination Workflow.

Signaling Pathways and Logical Relationships

The solubility of N-(Biotin)-N-bis(PEG1-alcohol) is a critical physical property that directly influences its utility in various biochemical applications. The following diagram illustrates the logical relationship between the compound's structure, its solubility, and its subsequent applicability.

Caption: Structure-Solubility-Application Relationship.

References

The Dual-Faceted Role of N-(Biotin)-N-bis(PEG1-alcohol) as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of the mechanism of action of N-(Biotin)-N-bis(PEG1-alcohol), a bifunctional linker that serves not only as a physical tether but also as a versatile experimental tool in the development and characterization of PROTACs. While not a conventional E3 ligase-recruiting element itself, the biotin (B1667282) handle offers a powerful means to investigate the formation and composition of the ternary complex, a cornerstone of PROTAC activity. This guide details its application in key experimental protocols, presents its physicochemical properties, and illustrates its utility through structured data and diagrams.

Introduction to PROTAC Technology and the Significance of the Linker

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By inducing the proximity of the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[][3]

The linker is not merely a passive spacer; its length, composition, and attachment points profoundly influence the PROTAC's properties, including:

-

Ternary Complex Formation: The linker's flexibility and length are crucial for the stable formation of the POI-PROTAC-E3 ligase ternary complex.[1][4]

-

Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[5][6]

-

Selectivity and Efficacy: Subtle changes in the linker can alter the degradation efficiency (DC50 and Dmax) and even the selectivity of the PROTAC for its intended target.[7]

N-(Biotin)-N-bis(PEG1-alcohol): A Multifunctional PROTAC Linker

N-(Biotin)-N-bis(PEG1-alcohol) is a branched polyethylene (B3416737) glycol (PEG)-based linker featuring a biotin moiety.[8][9] Its unique structure imparts dual functionality, serving as both a flexible spacer and a high-affinity handle for experimental manipulation.

The Role of the bis(PEG1-alcohol) Component

The polyethylene glycol (PEG) portion of the linker offers several advantages in PROTAC design:

-

Enhanced Solubility: PEG chains are hydrophilic and can improve the aqueous solubility of often-lipophilic PROTAC molecules.[4][6]

-

Improved Permeability: By adopting a more compact conformation in hydrophobic environments like the cell membrane, flexible linkers can aid in cellular uptake.[4]

-

Flexibility for Ternary Complex Formation: The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[4][10]

The Biotin Moiety: An Experimental Handle

The key feature of this linker is the biotin group. Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁵ M).[11] This interaction is not typically used to directly recruit a native E3 ligase for therapeutic purposes but is invaluable in a research and development setting.

Mechanism of Action: Leveraging the Biotin-Streptavidin Interaction

The primary mechanism of action of a PROTAC incorporating N-(Biotin)-N-bis(PEG1-alcohol) in an experimental context is centered around the biotin-streptavidin interaction. This allows for the affinity-based capture and analysis of the PROTAC and its binding partners.

In Vitro Ternary Complex Analysis via Pull-Down Assays

A biotinylated PROTAC can be used to confirm the formation of the ternary complex and to identify its components. The workflow involves incubating the biotinylated PROTAC with the purified POI and E3 ligase, followed by capture on streptavidin-coated beads and subsequent analysis by western blotting or mass spectrometry.

Caption: Workflow for in vitro ternary complex pull-down assay.

Cellular Interactome Profiling with Proximity-Dependent Biotinylation (BioID)

In a more advanced application, the biotin moiety can be used in proximity-dependent biotinylation (BioID) experiments to map the PROTAC's interactome within a cellular context.[12][13] This technique can identify not only the intended target but also off-targets and other proteins that are brought into proximity by the PROTAC. The general principle involves fusing a promiscuous biotin ligase (like BirA*) to either the POI or the E3 ligase. The addition of a biotinylated PROTAC can then be used to study the formation of the ternary complex and identify proximal proteins that become biotinylated.

Caption: Conceptual workflow for BioID using a biotinylated PROTAC.

Quantitative Data and Experimental Protocols

Data Presentation

The following tables summarize hypothetical but illustrative data that could be generated from the experimental protocols described below.

Table 1: Ternary Complex Formation Analysis by Western Blot

| Component | Input | Streptavidin Pull-down (with Biotin-PROTAC) | Streptavidin Pull-down (no PROTAC) |

| POI | + | + | - |

| E3 Ligase | + | + | - |

| Biotin-PROTAC | + | N/A | N/A |

Table 2: BioID Mass Spectrometry Results

| Identified Protein | Spectral Counts (+ Biotin-PROTAC) | Spectral Counts (- Biotin-PROTAC) | Fold Change | P-value |

| POI | 150 | 5 | 30 | <0.001 |

| E3 Ligase Subunit | 120 | 3 | 40 | <0.001 |

| Known POI Interactor | 50 | 4 | 12.5 | <0.01 |

| Potential Off-Target | 25 | 2 | 12.5 | <0.05 |

Experimental Protocols

Protocol 1: In Vitro Streptavidin Pull-Down of Ternary Complex

-

Reagent Preparation:

-

Purified recombinant POI and E3 ligase complex.

-

Biotinylated PROTAC stock solution (e.g., 10 mM in DMSO).

-

Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20.

-

Wash Buffer: Binding buffer with 0.1% Tween-20.

-

Elution Buffer: 2X Laemmli sample buffer.

-

Streptavidin-coated magnetic beads.

-

-

Ternary Complex Formation:

-

In a microcentrifuge tube, combine the POI (e.g., 1 µM), E3 ligase (e.g., 1 µM), and biotinylated PROTAC (e.g., 10 µM) in binding buffer.

-

As a negative control, prepare a similar reaction mixture without the biotinylated PROTAC.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Affinity Capture:

-

Wash the streptavidin beads three times with binding buffer.

-

Add the reaction mixture to the washed beads and incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 500 µL of wash buffer.

-

-

Elution and Analysis:

-

After the final wash, add 50 µL of elution buffer to the beads.

-

Boil the sample at 95°C for 5 minutes.

-

Separate the eluate from the beads and analyze by SDS-PAGE and western blotting using antibodies against the POI and a subunit of the E3 ligase complex.

-

Protocol 2: Proximity-Dependent Biotinylation (BioID) for Interactome Profiling

-

Cell Line Generation:

-

Generate a stable cell line expressing the POI fused to a promiscuous biotin ligase (e.g., BirA* or TurboID).

-

-

Cell Treatment:

-

Culture the stable cell line to ~80% confluency.

-

Treat the cells with the biotinylated PROTAC at the desired concentration and for the desired time. Include a vehicle control (DMSO).

-

Supplement the culture medium with excess biotin (e.g., 50 µM) during the treatment period.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a stringent lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to denature proteins and disrupt non-covalent interactions.

-

-

Streptavidin Affinity Purification:

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with streptavidin-coated beads overnight at 4°C with rotation.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).

-

Prepare the samples for mass spectrometry analysis according to standard protocols.

-

-

Data Analysis:

-

Identify and quantify the proteins by LC-MS/MS.

-

Compare the spectral counts or intensities of proteins identified in the PROTAC-treated sample versus the vehicle control to determine proteins that are significantly enriched in the presence of the biotinylated PROTAC.

-

Conclusion

N-(Biotin)-N-bis(PEG1-alcohol) represents a sophisticated tool in the PROTAC developer's arsenal. While its direct application in therapeutic PROTACs is limited, its value as an experimental linker is immense. The PEG component confers favorable physicochemical properties, while the biotin moiety provides a high-affinity handle for the robust and reliable investigation of PROTAC-induced protein-protein interactions. The experimental protocols detailed in this guide offer a framework for leveraging this linker to gain critical insights into the mechanism of action of novel PROTACs, thereby accelerating their development and optimization. As the field of targeted protein degradation continues to evolve, such versatile chemical tools will remain indispensable for unraveling the complexities of PROTAC-mediated biology.

References

- 1. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. chempep.com [chempep.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]

- 12. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing Protein Interactions in Cancer with BioID Technology - Creative Proteomics [creative-proteomics.com]

The Pivotal Role of Biotin in N-(Biotin)-N-bis(PEG1-alcohol): A Technical Guide for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the functionality and applications of N-(Biotin)-N-bis(PEG1-alcohol), a branched PEG linker integral to advancements in bioconjugation, targeted drug delivery, and diagnostics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the distinct roles of the biotin (B1667282) moiety and the dual polyethylene (B3416737) glycol (PEG) arms, supported by quantitative data, detailed experimental protocols, and visual schematics to facilitate a comprehensive understanding of its utility in sophisticated biomedical applications.

Introduction: A Trifunctional Asset in Bioconjugation

N-(Biotin)-N-bis(PEG1-alcohol) is a specialized bioconjugate that leverages the unique properties of its three core components: a high-affinity biotin group, a central nitrogen atom providing a branching point, and two short polyethylene glycol (PEG1) chains terminated with hydroxyl groups.[1] This distinct architecture offers a versatile platform for the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The integration of biotin provides a powerful targeting and purification handle, while the PEG linkers enhance solubility, biocompatibility, and provide flexible spacing.[4] The terminal alcohol groups offer further opportunities for chemical modification, allowing for the attachment of various payloads or imaging agents.[1][2]

Core Functionality: Dissecting the Molecular Components

The efficacy of N-(Biotin)-N-bis(PEG1-alcohol) stems from the synergistic functions of its biotin and bis(PEG1-alcohol) components.

The Biotin Moiety: A High-Affinity Targeting Ligand

Biotin, also known as Vitamin B7, is a small molecule renowned for its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[2] This binding is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it nearly irreversible under physiological conditions.[5] This robust interaction is the cornerstone of numerous biotechnological applications, from immunoassays to targeted drug delivery.[2] In the context of N-(Biotin)-N-bis(PEG1-alcohol), the biotin group serves as a highly specific tag for targeting cells that overexpress biotin receptors or for affinity purification of biotinylated molecules.[6]

The Bis(PEG1-alcohol) Functionality: Enhancing Physicochemical Properties

The two PEG1-alcohol arms confer several advantageous properties to the molecule and its conjugates. Polyethylene glycol is a hydrophilic polymer known to improve the solubility and stability of attached molecules.[4] This is particularly crucial for large, often hydrophobic molecules like PROTACs, enhancing their compatibility with aqueous biological environments.[4] The PEG chains also act as flexible spacers, minimizing steric hindrance between the conjugated molecules and allowing for optimal interaction with their respective targets.[2] Furthermore, the terminal hydroxyl (-OH) groups are reactive sites that can be further derivatized, for example, through oxidation to aldehydes or carboxylic acids, enabling the attachment of additional functional moieties.[2]

Quantitative Data and Physicochemical Properties

The utility of N-(Biotin)-N-bis(PEG1-alcohol) is underpinned by its specific physicochemical properties and the quantifiable nature of the biotin-avidin interaction.

| Property | Value | Reference |

| Molecular Formula | C18H33N3O6S | [7] |

| Molecular Weight | 419.54 g/mol | [2] |

| CAS Number | 2100306-75-8 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [8] |

| Solubility | Soluble in DMSO and water | [2] |

| Storage Condition | -20°C | [7] |

Table 1: Physicochemical Properties of N-(Biotin)-N-bis(PEG1-alcohol)

The cornerstone of this linker's application in targeting and purification is the biotin-avidin/streptavidin interaction.

| Interaction Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10^-15 M | [5] |

Table 2: Binding Affinity of the Biotin-Avidin Interaction

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol) and its application in protein biotinylation and a representative PROTAC assay.

Synthesis and Purification of N-(Biotin)-N-bis(PEG1-alcohol)

This protocol provides a general overview of the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).

Materials:

-

Biotin

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC))

-

N-Hydroxysuccinimide (NHS)

-

Bis(PEG1-alcohol)amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Biotin: Dissolve biotin in anhydrous DMF. Add NHS and a coupling agent (e.g., DCC or EDC) in equimolar amounts. Stir the reaction mixture at room temperature for 4-6 hours to form Biotin-NHS ester.

-

Conjugation Reaction: In a separate flask, dissolve bis(PEG1-alcohol)amine in anhydrous DMF. Slowly add the activated Biotin-NHS ester solution to the bis(PEG1-alcohol)amine solution. Let the reaction proceed overnight at room temperature with gentle stirring.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated byproduct (e.g., dicyclohexylurea if DCC is used). The solvent is then removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure N-(Biotin)-N-bis(PEG1-alcohol).

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

Protocol for Protein Biotinylation

This protocol outlines the steps for labeling a protein with a biotin-PEG linker. While this protocol uses a generic NHS-PEG-Biotin, the principles are directly applicable.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-PEG-Biotin reagent

-

Anhydrous DMSO or DMF

-

Desalting column

-

Quenching buffer (e.g., Tris-HCl)

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10-20 mM.[10][11] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[11]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG-Biotin to the protein solution.[11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10][11]

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).[10][12]

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11] This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.[11]

Experimental Workflow for a PROTAC Assay

This protocol describes a general workflow for evaluating the efficacy of a PROTAC synthesized using a biotin-PEG linker.

Materials:

-

Cancer cell line of interest

-

PROTAC molecule

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

BCA protein assay kit

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be determined from the dose-response curve.

-

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex biological processes and experimental workflows.

References

- 1. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. attogene.com [attogene.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of the PEG Linker in N-(Biotin)-N-bis(PEG1-alcohol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Biotin)-N-bis(PEG1-alcohol) is a branched, biotinylated polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a central nitrogen atom covalently bonded to a biotin (B1667282) moiety and two short polyethylene glycol (PEG1) arms terminating in hydroxyl groups, imparts a range of advantageous physicochemical properties. This technical guide provides an in-depth analysis of the core importance of the PEG1 linker in this molecule, detailing its impact on solubility, biocompatibility, steric hindrance, and stability. Furthermore, this guide outlines detailed experimental protocols for its synthesis and application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), and presents key data in a structured format for ease of reference.

Introduction: The Architecture of a Versatile Linker

N-(Biotin)-N-bis(PEG1-alcohol) is a heterobifunctional linker designed for advanced bioconjugation applications. The molecule's structure is centered around a tertiary amine, with a biotin group providing a high-affinity binding site for streptavidin and avidin, and two hydrophilic PEG1 arms that enhance its utility in biological systems. The terminal hydroxyl groups on the PEG arms offer further opportunities for derivatization, adding to its versatility.[1] The presence and nature of the PEG linker are not merely incidental; they are fundamental to the molecule's function and efficacy.

Core Importance of the PEG1 Linker

The incorporation of PEG chains, even short ones as in N-(Biotin)-N-bis(PEG1-alcohol), dramatically influences the molecule's properties. This process, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of molecules.[2][]

Enhanced Solubility and Hydrophilicity

Table 1: Physicochemical Properties of N-(Biotin)-N-bis(PEG1-alcohol)

| Property | Value/Description | Reference |

| Molecular Formula | C₁₈H₃₃N₃O₆S | [4] |

| Molecular Weight | 419.5 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO. General PEGylated biotins are soluble in water and other organic solvents like DMF and chloroform. | [5] |

| Purity | Typically >95% | [6] |

| Storage | -20°C, desiccated | [4] |

Reduced Steric Hindrance and Improved Binding Kinetics

The flexible PEG chains act as spacers, physically separating the biotin moiety from the molecule to which it is conjugated. This separation is critical for minimizing steric hindrance, allowing the biotin to bind more effectively to the deep binding pocket of streptavidin or avidin.[7] While the biotin-streptavidin interaction is exceptionally strong (with a dissociation constant, Kd, in the order of 10⁻¹⁴ M), steric accessibility can be a limiting factor in complex biological systems. The PEG linker ensures that the biotin is readily accessible, which can lead to more efficient binding.[5][7]

Table 2: Biotin-Streptavidin Interaction Parameters

| Parameter | Value | Note | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | For the general biotin-streptavidin interaction. The PEG linker in N-(Biotin)-N-bis(PEG1-alcohol) is expected to maintain this high-affinity binding by reducing steric hindrance. | [8] |

| Binding Stoichiometry | 1 Biotin : 1 Streptavidin Monomer | Streptavidin is a tetramer with four biotin-binding sites. |

Enhanced Biocompatibility and Reduced Immunogenicity

PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.[] The hydrophilic PEG chains create a hydration shell around the molecule, which can mask it from the immune system and reduce non-specific interactions with other proteins. This "stealth" effect is a cornerstone of PEGylation technology in drug delivery.

Stability of the Amide Linkage

In N-(Biotin)-N-bis(PEG1-alcohol), the biotin is connected to the central nitrogen via a stable amide bond. Amide bonds are generally robust and resistant to hydrolysis under physiological conditions, contributing to the overall stability of the conjugate.[2] The stability of this linkage ensures that the biotin moiety remains attached to the linker throughout its application.

Applications in Proteolysis Targeting Chimeras (PROTACs)

A significant application of N-(Biotin)-N-bis(PEG1-alcohol) is in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.

The branched structure and hydrophilic nature of the PEG linker in N-(Biotin)-N-bis(PEG1-alcohol) make it an attractive component in PROTAC design.[4] It can improve the solubility and cell permeability of the final PROTAC molecule. The biotin moiety can be used as a versatile handle for attaching the PROTAC to a delivery vehicle or for purification and detection purposes.

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Experimental Protocols

Synthesis of N-(Biotin)-N-bis(PEG1-alcohol)

This protocol describes a general method for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).

Materials:

-

Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Bis(2-(2-hydroxyethoxy)ethyl)amine (or a similar bis(PEG1-alcohol)amine)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Activation of Biotin:

-

Dissolve biotin (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the activated Biotin-NHS ester.

-

-

Conjugation to bis(PEG1-alcohol)amine:

-

To the filtrate containing the Biotin-NHS ester, add bis(2-(2-hydroxyethoxy)ethyl)amine (1 equivalent).

-

Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM.

-

Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to elute the desired product.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

The final product can be further purified by precipitation from a DCM solution into cold diethyl ether.

-

Dry the purified N-(Biotin)-N-bis(PEG1-alcohol) under vacuum.

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).

General Protocol for Biotinylation of a Primary Amine-Containing Molecule

The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) can be activated for reaction with primary amines on proteins or other molecules.

Materials:

-

N-(Biotin)-N-bis(PEG1-alcohol)

-

Activating agent (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate)

-

Amine-containing molecule (e.g., protein, peptide)

-

Anhydrous organic solvent (e.g., DMF, DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Activation of Hydroxyl Groups:

-

Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in an anhydrous organic solvent.

-

Add the activating agent and a non-nucleophilic base (e.g., TEA).

-

Stir the reaction at room temperature until the activation is complete (monitor by TLC).

-

The activated linker can be purified or used directly in the next step.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated N-(Biotin)-N-bis(PEG1-alcohol) solution to the protein solution. The molar ratio of the linker to the molecule should be optimized.

-

Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-12 hours).

-